molecular formula C8H6N2OS2 B1665434 Acibenzolar-S-Methyl CAS No. 135158-54-2

Acibenzolar-S-Methyl

Cat. No.: B1665434
CAS No.: 135158-54-2
M. Wt: 210.3 g/mol
InChI Key: UELITFHSCLAHKR-UHFFFAOYSA-N
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Description

    Acibenzolar-S-methyl: .

  • It doesn’t directly harm fungi but rather activates the plant’s natural defense system, known as systemic acquired resistance (SAR).
  • Mechanism of Action

    Target of Action

    Acibenzolar-S-Methyl (ASM) is a synthetic functional analog of salicylic acid . It primarily targets the plant’s natural defense systems .

    Mode of Action

    ASM’s mode of action is unique and mimics the natural systemic activated resistance (SAR) response found in most plant species . It has no direct effect on the target pests . Instead, it stimulates the plant’s natural defense systems . Following application, treated plants release proteins that inhibit pathogen growth at various sites .

    Biochemical Pathways

    ASM’s effects on biochemical pathways are primarily related to the induction of systemic acquired resistance in plants . It results in the up-regulation of ATP synthase, HSP-20, PR-3, and Rubisco in plants exposed to heat stress, and greater accumulation of dehydrin in plants exposed to drought stress . These proteins play crucial roles in plant defense mechanisms, energy metabolism, and stress signaling .

    Pharmacokinetics

    It is known that asm is a selective, systemic compound , suggesting that it can be absorbed and distributed throughout the plant to exert its effects.

    Result of Action

    The application of ASM results in improved heat or drought tolerance in plants . This is demonstrated by higher overall turf quality, relative water content, and chlorophyll content compared to the untreated control . Additionally, ASM treatment induces an increase in the activity of SOD and GPOX antioxidant enzymes, reducing oxidative stress and improving plant resistance against diseases .

    Action Environment

    The efficacy and stability of ASM can be influenced by environmental factors. For instance, ASM has been shown to improve heat or drought stress tolerance in plants when applied in controlled-environment growth chambers . .

    Biochemical Analysis

    Biochemical Properties

    Acibenzolar-S-Methyl plays a crucial role in biochemical reactions by mimicking the action of salicylic acid, a natural plant hormone involved in defense responses . It interacts with several key enzymes and proteins within the plant cells. One of the primary interactions is with the NPR1 protein, a central regulator of systemic acquired resistance . This compound activates NPR1, which in turn triggers the expression of pathogenesis-related (PR) genes. These genes encode proteins that enhance the plant’s resistance to pathogens . Additionally, this compound has been shown to upregulate the production of antioxidant enzymes such as superoxide dismutase and guaiacol peroxidase, which help mitigate oxidative stress during pathogen attack .

    Cellular Effects

    The effects of this compound on cellular processes are profound. It influences cell signaling pathways by activating the systemic acquired resistance pathway, leading to the accumulation of PR proteins . This activation results in enhanced resistance to a wide range of pathogens. This compound also affects gene expression by upregulating defense-related genes, thereby boosting the plant’s immune response . Furthermore, it has been observed to improve cellular metabolism under stress conditions, such as heat and drought, by enhancing the synthesis of stress-related proteins and metabolites .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects through several mechanisms. It binds to the NPR1 protein, leading to its activation and subsequent translocation to the nucleus . In the nucleus, NPR1 interacts with transcription factors to initiate the expression of PR genes . This binding interaction is crucial for the activation of systemic acquired resistance. Additionally, this compound modulates the activity of various enzymes involved in the phenylpropanoid pathway, which is essential for the synthesis of defense-related compounds . This modulation enhances the plant’s ability to produce antimicrobial compounds that inhibit pathogen growth .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. Initially, there is a rapid induction of defense-related genes and proteins, leading to an immediate enhancement of the plant’s immune response . Over time, the stability and degradation of this compound can influence its long-term effects. Studies have shown that the compound remains effective for several days, providing sustained protection against pathogens . Prolonged exposure may lead to a gradual decline in its efficacy due to metabolic degradation and potential resistance development in pathogens .

    Dosage Effects in Animal Models

    While this compound is primarily used in plants, studies in animal models have provided insights into its dosage effects. At low doses, the compound has been shown to be relatively safe with minimal adverse effects . At higher doses, there is evidence of mild toxicity, including signs of regenerative hemolytic anemia and decreased body weight gain . These findings highlight the importance of optimizing dosage levels to minimize potential toxic effects while maintaining efficacy.

    Metabolic Pathways

    This compound is involved in several metabolic pathways within the plant. It is metabolized into acibenzolar, an active substance that can migrate to distal parts of the plant and induce systemic resistance . The compound interacts with enzymes in the phenylpropanoid pathway, enhancing the synthesis of defense-related metabolites . This interaction leads to an increase in the levels of compounds such as phenolics and flavonoids, which play a crucial role in plant defense .

    Transport and Distribution

    The transport and distribution of this compound within plant tissues are essential for its effectiveness. After application, the compound is absorbed and translocated to various parts of the plant, including leaves, stems, and roots . It is transported through the plant’s vascular system, allowing it to reach distal tissues and provide systemic protection . The distribution of this compound is facilitated by its interaction with transport proteins and its ability to move through the plant’s phloem .

    Subcellular Localization

    This compound is localized in various subcellular compartments within the plant cells. It has been observed to accumulate in the cytosol, where it interacts with key regulatory proteins such as NPR1 . Additionally, the compound can be found in the nucleus, where it influences gene expression by interacting with transcription factors . The subcellular localization of this compound is crucial for its role in activating systemic acquired resistance and enhancing the plant’s defense mechanisms .

    Preparation Methods

    • The synthetic route involves the reaction of benzothiadiazole-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride.
    • The acid chloride then reacts with methanol to yield Acibenzolar-S-methyl .
    • Industrial production methods typically optimize these steps for efficiency and yield.
  • Chemical Reactions Analysis

      Acibenzolar-S-methyl: doesn’t undergo direct fungicidal reactions. Instead, it activates plant defenses.

    • Common reagents include thionyl chloride and methanol .
    • Major products formed are the methyl ester of benzothiadiazole-7-carboxylic acid.
  • Scientific Research Applications

      Agriculture: Used as a plant activator to enhance resistance against fungal and bacterial pathogens.

      Crops: Effective against diseases like powdery mildew, rust, and downy mildew in crops like rice, wheat, vegetables, bananas, and tobacco.

      Long-lasting: Provides protection for up to 10 weeks after application.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    S-methyl 1,2,3-benzothiadiazole-7-carbothioate
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    InChI

    InChI=1S/C8H6N2OS2/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3
    Source PubChem
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    Description Data deposited in or computed by PubChem

    InChI Key

    UELITFHSCLAHKR-UHFFFAOYSA-N
    Source PubChem
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    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC(=O)C1=C2C(=CC=C1)N=NS2
    Source PubChem
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    Molecular Formula

    C8H6N2OS2
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    DSSTOX Substance ID

    DTXSID1032519
    Record name Acibenzolar-S-methyl
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    Molecular Weight

    210.3 g/mol
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    Physical Description

    White to beige odorless solid; [Merck Index] Light to dark brown granules with a sulfurous odor; [MSDSonline]
    Record name Acibenzolar-S-methyl
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    Boiling Point

    Approx 267 °C
    Record name ACIBENZOLAR-S-METHYL
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    Solubility

    Solubility in methanol 4.2, ethyl acetate 25, n-hexane 1.3, toluene 36, n-octanol 5.4, acetone 28, dichloromethane 160 (all in g/l, 25 °C)., In water, 7.7 mg/l @ 25 °C
    Record name ACIBENZOLAR-S-METHYL
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    Density

    1.54X10+3 g/cu cm @ 22 °C
    Record name ACIBENZOLAR-S-METHYL
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    Vapor Pressure

    0.0000033 [mmHg], 3.30X10-6 mm Hg @ 25 °C
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    Color/Form

    White to beige fine powder

    CAS No.

    135158-54-2
    Record name Acibenzolar-S-methyl
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    Record name Acibenzolar-S-Methyl [ISO]
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    Record name S-methyl benzo(1.2.3)thiadiazole-7-carbothioate
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    Record name 1,2,3-Benzothiadiazole-7-carbothioic acid, S-methyl ester
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    Record name ACIBENZOLAR-S-METHYL
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    Melting Point

    132.9 °C
    Record name ACIBENZOLAR-S-METHYL
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    Retrosynthesis Analysis

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    Min. plausibility 0.01
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    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    A: Acibenzolar-S-methyl acts as a plant activator, mimicking the role of salicylic acid, a key signaling molecule in plant defense responses [, ]. Upon application, it triggers the plant's natural defense mechanisms, leading to the production of pathogenesis-related proteins (PR proteins) []. These proteins accumulate in intercellular spaces and are capable of degrading bacterial cell walls, ultimately inhibiting pathogen growth and spread [].

    ANone: this compound treatment can lead to various downstream effects, including:

    • Increased activity of defense-related enzymes: Studies have shown increased activity of enzymes like chitinase, β-1,3-glucanase, peroxidase, polyphenol oxidase, catalase, and ascorbate peroxidase [, , , , ]. These enzymes play crucial roles in degrading pathogen cell walls, detoxifying harmful compounds, and strengthening plant cell walls, thus contributing to disease resistance.
    • Accumulation of defense-related compounds: this compound can also induce the accumulation of lignin and hydrogen peroxide (H2O2) in plant tissues, which act as physical and chemical barriers against pathogens [, ].
    • Changes in plant physiology: While generally considered safe, this compound can sometimes negatively impact plant growth. In some cases, it has been observed to reduce tomato transplant dry weight [] and negatively affect bulb yield in onions []. In other cases, it has been shown to increase fruit number in cotton []. The effects of this compound on plant growth and yield can be variable and might depend on the plant species, cultivar, application method, dose, and environmental conditions.

    A: Chitinase is a PR protein whose accumulation is rapidly induced in plants treated with this compound []. This enzyme plays a crucial role in breaking down chitin, a major component of fungal cell walls. The increased chitinase activity contributes to the plant's ability to inhibit fungal growth and spread, thus enhancing disease resistance.

    ANone: this compound has a molecular formula of C9H6N2O3S and a molecular weight of 222.23 g/mol.

    A: While the provided research doesn't extensively cover this, it mentions this compound being formulated as a wettable powder (Actigard 50WG) [], implying a degree of stability in this form.

    ANone: Various studies have been conducted to evaluate the efficacy of this compound:

    • In vitro studies: These typically involve assessing the inhibitory effects of this compound on pathogen growth in artificial media. For example, one study tested the effect of this compound on the growth of Phytophthora cactorum and P. fragariae var. fragariae in V8 juice agar [].
    • Greenhouse studies: These involve evaluating the efficacy of this compound against plant diseases in controlled environments. Numerous studies have shown the effectiveness of this compound in reducing disease severity in greenhouse settings, for example, against Phytophthora capsici in squash [], Xanthomonas campestris pv. vesicatoria in tomato [], and Sclerotium rolfsii in tomato [].
    • Field experiments: These assess the efficacy of this compound under natural field conditions. Several studies have demonstrated the potential of this compound to reduce disease severity in various crops under field conditions, including tomato spotted wilt virus in tomato [, , ], bacterial spot and bacterial speck in tomato [], Xanthomonas leaf blight in onion [], and black root rot in cotton [].

    ANone: Several alternatives and potential substitutes for this compound exist, including:

    • Other plant activators: Other chemicals, such as harpin protein [, ] and chitosan [], can also induce SAR in plants and have been investigated for their potential in plant disease control.
    • Biological control agents: Beneficial microorganisms, such as plant growth-promoting rhizobacteria [, ], Trichoderma harzianum [], Pantoea agglomerans strain C9-1, and Pseudomonas fluorescens strain A506 [], can suppress plant diseases through various mechanisms and are being explored as alternatives to chemical treatments.
    • Cultural practices: Implementing good agricultural practices, such as crop rotation, sanitation, and the use of resistant cultivars [, ], can significantly reduce disease pressure and minimize the need for chemical interventions.
    • Integrated pest management (IPM): IPM emphasizes a holistic approach, combining different control methods for sustainable plant disease management [, ].

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